molecular formula C12H12N2O6 B14591187 (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one CAS No. 61520-95-4

(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one

Cat. No.: B14591187
CAS No.: 61520-95-4
M. Wt: 280.23 g/mol
InChI Key: HCGMYYSAMKQSFX-LBPRGKRZSA-N
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Description

(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one typically involves the reaction of 2,4-dinitrobenzyl chloride with 5-methyloxolan-2-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the dinitrophenyl moiety.

    Reduction: The nitro groups in the dinitrophenyl ring can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxolanones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl group.
  • Used in enzyme inhibition studies.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-ethyloxolan-2-one: Similar structure with an ethyl group instead of a methyl group.

    (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-phenyl-oxolan-2-one: Similar structure with a phenyl group instead of a methyl group.

Uniqueness:

  • The presence of the dinitrophenyl group in (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one imparts unique reactivity and potential for forming covalent bonds with biological molecules.
  • The specific configuration and substitution pattern make it distinct from other similar compounds, offering unique properties and applications.

Properties

CAS No.

61520-95-4

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

(5S)-5-[(2,4-dinitrophenyl)methyl]-5-methyloxolan-2-one

InChI

InChI=1S/C12H12N2O6/c1-12(5-4-11(15)20-12)7-8-2-3-9(13(16)17)6-10(8)14(18)19/h2-3,6H,4-5,7H2,1H3/t12-/m0/s1

InChI Key

HCGMYYSAMKQSFX-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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